HM95573

NRAS mutant melanoma Anti-proliferative assay Pan-RAF inhibitor

HM95573 (Belvarafenib, GDC-5573, RG6185) is the definitive type II pan-RAF inhibitor for translational oncology research. Unlike first-generation BRAF inhibitors (vemurafenib, dabrafenib), HM95573 binds the DFG-out/αC-helix-in conformation, blocking both BRAF and CRAF activity even upon dimerization. This eliminates paradoxical ERK activation in RAS-mutant cells, making it essential for NRAS-mutant melanoma models and acquired resistance studies. With potent anti-proliferative activity (IC50 24-53 nM) and validated synergy with MEK inhibitors and EGFR antibodies, HM95573 is the superior choice for combination strategy development.

Molecular Formula C29H23ClN2O3S
Molecular Weight
Cat. No. B1191773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHM95573
SynonymsHM95573;  HM-95573;  HM 95573.; Unknown
Molecular FormulaC29H23ClN2O3S
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

HM95573 (Belvarafenib) Procurement & Scientific Overview: Pan-RAF Inhibitor for RAS/RAF-Driven Oncology Research


HM95573 (also known as Belvarafenib, GDC-5573, RG6185) is a small-molecule, orally bioavailable, type II pan-RAF kinase inhibitor [1]. It potently targets the RAF family kinases with IC50 values of 41 nM for BRAF WT, 7 nM for BRAF V600E, and 2 nM for CRAF in cell-free biochemical assays [2]. Unlike first-generation BRAF inhibitors, HM95573 is designed to suppress MAPK signaling in both BRAF-mutant and RAS-mutant cancers, addressing a key therapeutic limitation in the field [3].

Why HM95573 Cannot Be Replaced by First-Generation BRAF Inhibitors for RAS/RAF Mutant Models


Substituting HM95573 with first-generation BRAF inhibitors like vemurafenib or dabrafenib is scientifically unsound for research involving RAS-mutant cancers or acquired resistance models. First-generation inhibitors are known to induce paradoxical ERK activation in RAS-mutant cells by promoting RAF dimerization, thereby stimulating rather than suppressing tumor growth [1]. HM95573 is a type II pan-RAF inhibitor that binds to the DFG-out/αC-helix-in conformation, inhibiting both BRAF and CRAF kinase activity even upon dimerization, which allows it to circumvent paradoxical pathway activation and maintain efficacy in RAS-mutant and vemurafenib-resistant contexts [2][3].

Quantitative Evidence Guide: HM95573 vs. Vemurafenib, Dabrafenib, and Pan-RAF Comparators


HM95573 Exhibits Superior Anti-Proliferative Potency in NRAS-Mutant Melanoma Cells vs. Vemurafenib

In NRAS-mutant melanoma cell lines, HM95573 demonstrates potent growth inhibition (IC50 = 53 nM in SK-MEL-2; IC50 = 24 nM in SK-MEL-30), whereas first-generation BRAF inhibitors like vemurafenib typically show minimal to no efficacy or even paradoxical growth stimulation in this genetic context due to their inability to inhibit CRAF-driven signaling [1]. This represents a qualitative and quantitative differentiation in a patient population (NRAS-mutant) for which approved BRAF inhibitors are contraindicated [2].

NRAS mutant melanoma Anti-proliferative assay Pan-RAF inhibitor

HM95573 Overcomes Vemurafenib Resistance in BRAF V600E Melanoma Cells via Sustained MAPK Inhibition

In a direct head-to-head comparison using vemurafenib-resistant A375 (BRAF V600E) cells, HM95573 effectively inhibited cell growth and sustained MAPK pathway suppression, whereas vemurafenib was ineffective due to acquired resistance mechanisms [1]. This demonstrates that HM95573 retains anti-proliferative activity in a model where a first-line clinical BRAF inhibitor has failed.

Acquired resistance Vemurafenib-resistant A375 MAPK signaling

HM95573 Demonstrates Clinical Activity in NRAS-Mutant Melanoma with 44% Objective Response Rate (ORR) in Phase I Dose Escalation

In a Phase I dose-escalation study (NCT02405065), HM95573 monotherapy achieved an objective response rate (ORR) of 44% (4 out of 9 patients with partial responses) in patients with NRAS-mutant melanoma [1]. This is a clinically meaningful outcome in a patient population for which no approved targeted therapies exist and where first-generation BRAF inhibitors are ineffective and potentially harmful [2].

NRAS mutant melanoma Clinical trial Objective response rate

HM95573 Binds to and Inhibits a Broader Spectrum of RAF Dimers Compared to Other Type II Pan-RAF Inhibitors

In a comparative analysis of type II RAF inhibitors, HM95573 was confirmed to bind to and inhibit a broader range of RAF dimers—including BRAF/CRAF, BRAF/BRAF, CRAF/CRAF, ARAF/BRAF, and ARAF/CRAF—than other pan-RAF inhibitors like Tovorafenib (BRAF/CRAF, BRAF/BRAF, CRAF/CRAF) or Lifirafenib (BRAF/CRAF only) [1]. This broader dimer inhibition profile may contribute to its enhanced efficacy in RAS-mutant contexts where multiple RAF isoforms are active.

RAF dimer inhibition Type II inhibitor Kinase selectivity

Optimal Application Scenarios for HM95573 in Preclinical Oncology Research


NRAS-Mutant Melanoma Preclinical Model Development and Drug Discovery

HM95573 is the tool compound of choice for establishing and validating preclinical models of NRAS-mutant melanoma. Its potent anti-proliferative activity (IC50 24-53 nM) and the demonstrated 44% clinical ORR in Phase I provide a robust translational rationale for its use as a positive control or reference agent in drug discovery campaigns targeting this high-unmet-need indication [1][2].

Investigating Acquired Resistance to BRAF Inhibitors in BRAF V600E Melanoma

For research into mechanisms of acquired resistance to first-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib), HM95573 serves as a critical next-generation comparator. Its proven efficacy in vemurafenib-resistant A375 cells allows researchers to dissect resistance pathways and evaluate the potential of pan-RAF inhibition as a salvage strategy [1].

Exploring Synergistic Combinations with MEK or EGFR Inhibitors in RAS/RAF Mutant Cancers

HM95573 is particularly well-suited for combination studies. Preclinical data demonstrate synergistic anti-tumor effects when combined with MEK inhibitors (e.g., cobimetinib) or EGFR monoclonal antibodies in both BRAF- and RAS-mutant models [1][2]. This makes it a valuable reagent for developing and optimizing rational combination regimens for translational research.

Kinase Selectivity Profiling and Pan-RAF Tool Compound Standardization

With high selectivity for BRAF and CRAF over a panel of >120 kinases, and a well-characterized off-target profile (CSF1R IC50 44 nM, DDR1 IC50 77 nM, DDR2 IC50 182 nM), HM95573 provides a reliable and standardized tool compound for kinase selectivity studies and for benchmarking new pan-RAF inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for HM95573

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.